molecular formula C9H14N2O2 B1443800 Ethyl 3-amino-1-ethyl-1H-pyrrole-2-carboxylate CAS No. 1176740-52-5

Ethyl 3-amino-1-ethyl-1H-pyrrole-2-carboxylate

Cat. No. B1443800
M. Wt: 182.22 g/mol
InChI Key: FWALYXHAEZKPID-UHFFFAOYSA-N
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Description

Ethyl 3-amino-1H-pyrrole-2-carboxylate is a compound that belongs to the class of organic compounds known as pyrroles . Pyrroles are compounds containing a pyrrole ring, which is a five-membered aromatic heterocycle with one nitrogen atom and four carbon atoms .


Molecular Structure Analysis

The molecular formula of Ethyl 3-amino-1H-pyrrole-2-carboxylate is C7H10N2O2 . It has a molecular weight of 154.167 . The exact structure of this compound is not available in the literature.

Scientific Research Applications

Synthesis and Reactivity

  • Development of Synthetic Methods

    Research has shown that compounds related to Ethyl 3-amino-1-ethyl-1H-pyrrole-2-carboxylate are pivotal intermediates in the synthesis of complex heterocyclic structures. For instance, Ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate has been used in the selective synthesis of partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones, showcasing its role in cyclocondensation reactions (Lebedˈ et al., 2012).

  • Facilitation of Heterocyclization

    Another study highlights the three-component spiro heterocyclization of 1H-pyrrole-2,3-diones with acetonitriles and 4-hydroxycoumarin, leading to complex spiro compounds. This method underlines the versatility of pyrrole derivatives in forming intricate molecular architectures (Dmitriev et al., 2015).

Potential in Drug Discovery

  • Anticancer Agent Synthesis: A notable application in medicinal chemistry involves the synthesis of novel pyrrolopyrrolizinones, which exhibit anticancer properties. The study describes a convergent synthetic route that includes the first synthesis of ethyl 3-amino-4-bromo-1H-pyrrole-2-carboxylate, highlighting the compound's potential as a precursor in the development of new anticancer agents (Rochais et al., 2006).

Material Science Applications

  • Supramolecular Chemistry: Pyrrole-2-carboxylate derivatives have been utilized in crystal engineering, demonstrating the formation of hexagonal and grid supramolecular structures. This application emphasizes the role of such compounds in the design of new materials with specific crystal packing arrangements (Yin & Li, 2006).

properties

IUPAC Name

ethyl 3-amino-1-ethylpyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-3-11-6-5-7(10)8(11)9(12)13-4-2/h5-6H,3-4,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWALYXHAEZKPID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=C1C(=O)OCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40855950
Record name Ethyl 3-amino-1-ethyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40855950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-amino-1-ethyl-1H-pyrrole-2-carboxylate

CAS RN

1176740-52-5
Record name Ethyl 3-amino-1-ethyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40855950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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